molecular formula C12H8FN3 B14870667 6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile

6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14870667
M. Wt: 213.21 g/mol
InChI Key: JPTACPTXHARWSH-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile and ammonium acetate under basic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. Its fluorine atom can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8FN3

Molecular Weight

213.21 g/mol

IUPAC Name

6-(2-fluorophenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H8FN3/c1-8-15-9(7-14)6-12(16-8)10-4-2-3-5-11(10)13/h2-6H,1H3

InChI Key

JPTACPTXHARWSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=CC=C2F)C#N

Origin of Product

United States

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